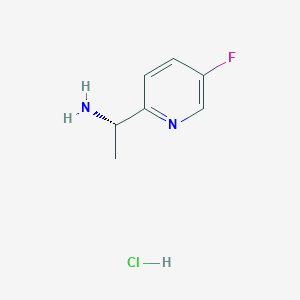

(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride

Description

Structural Definition and Nomenclature

(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride possesses a well-defined molecular structure characterized by specific stereochemical and substitution patterns that contribute to its unique chemical properties. The compound features a chiral center at the carbon atom bearing the amine functionality, with the (S)-configuration denoting the absolute stereochemistry according to Cahn-Ingold-Prelog nomenclature rules. The fluorine atom occupies the 5-position of the pyridine ring, creating a distinct electronic environment that influences both the compound's reactivity and binding characteristics with biological targets.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being (1S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride. Alternative nomenclature systems provide several acceptable names, including (S)-1-(5-fluoropyridin-2-yl)ethan-1-amine hydrochloride and (aS)-5-fluoro-a-methyl-2-pyridinemethanamine hydrochloride. The structural representation demonstrates the compound's molecular framework with the molecular formula C7H10ClFN2, indicating the presence of seven carbon atoms, ten hydrogen atoms, one chlorine atom (from the hydrochloride salt), one fluorine atom, and two nitrogen atoms.

The three-dimensional conformation of the molecule reveals important spatial relationships between functional groups, particularly the orientation of the amine group relative to the fluorinated pyridine ring system. Computational studies and crystallographic analyses have provided insights into the preferred conformational states, which are crucial for understanding the compound's interaction patterns with various molecular targets. The InChI (International Chemical Identifier) key for this compound is XGSNHILBBHFTPS-JEDNCBNOSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Chemical Analysis Registration and Identification Parameters

The compound has been assigned the Chemical Abstracts Service registry number 1073149-00-4, which serves as its primary identification code in chemical databases and literature. This registration number distinguishes the hydrochloride salt form from the free base compound, which carries a separate registry number of 905587-15-7. The MDL number MFCD12759619 provides an additional identification parameter used in chemical inventory systems and commercial databases.

| Parameter | Value | Reference |

|---|---|---|

| CAS Registry Number | 1073149-00-4 | |

| Molecular Formula | C7H10ClFN2 | |

| Molecular Weight | 176.62 g/mol | |

| MDL Number | MFCD12759619 | |

| InChI Key | XGSNHILBBHFTPS-JEDNCBNOSA-N | |

| SMILES Notation | CC@@HC1=NC=C(F)C=C1.Cl |

The Simplified Molecular Input Line Entry System notation CC@@HC1=NC=C(F)C=C1.Cl provides a concise representation of the compound's structure, including the stereochemical designation and the presence of the chloride counterion. PubChem has assigned the compound identifier 67123789 for comprehensive chemical information storage and retrieval. These various identification systems ensure accurate communication and documentation of the compound across different chemical databases and research platforms.

Physical and chemical property databases have catalogued extensive characterization data for this compound. The molecular weight of 176.62 grams per mole reflects the contribution of all atomic constituents, including the hydrochloride salt portion. Spectroscopic identification methods, including nuclear magnetic resonance and mass spectrometry, have provided definitive confirmation of the compound's structure and purity levels in various synthetic preparations.

Historical Context of Discovery and Development

The development of this compound emerged from broader research efforts focused on fluorinated heterocyclic compounds and their applications in pharmaceutical chemistry. The compound's creation date in chemical databases indicates initial registration on November 30, 2012, with subsequent modifications recorded as recently as May 24, 2025, reflecting ongoing research interest and data refinement. The free base form of the compound was documented earlier, with creation records dating to June 18, 2007, suggesting that the hydrochloride salt was developed as an improved formulation of the original free base compound.

Synthetic methodology development for this compound has been documented in patent literature, particularly in the context of pharmaceutical intermediate synthesis. A notable synthetic approach involves the deprotection of tert-butyl carbamate-protected precursors using hydrogen chloride in dioxane, achieving yields of approximately 98 percent under optimized reaction conditions. This synthetic route demonstrates the compound's role as an advanced intermediate in multi-step pharmaceutical synthesis protocols, where the hydrochloride salt form provides enhanced stability and handling characteristics compared to the free base.

The compound's integration into pharmaceutical research pipelines reflects the broader trend toward fluorinated compounds in drug discovery, where fluorine substitution often enhances metabolic stability, binding affinity, and pharmacokinetic properties. Research documentation indicates that compounds of this structural class have found applications in the development of receptor-targeted therapeutics and enzyme inhibitors, though specific therapeutic applications remain proprietary to various pharmaceutical organizations. The continued research interest, as evidenced by recent database updates and ongoing synthetic studies, suggests that this compound maintains relevance in current medicinal chemistry programs.

Commercial availability through multiple chemical suppliers indicates established synthetic routes and quality control procedures for large-scale production. The compound's presence in specialized chemical catalogs and research databases confirms its utility as a research tool and synthetic building block, contributing to its historical significance in the development of fluorinated pharmaceutical intermediates and bioactive compounds.

Properties

IUPAC Name |

(1S)-1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSNHILBBHFTPS-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Tert-Butyl Carbamate Intermediate

- Starting Material : (S)-tert-butyl-1-(5-fluoropyridin-2-yl)ethylcarbamate.

- Reaction Conditions :

- Solvent : Dichloromethane (DCM).

- Reagent : Hydrogen chloride (HCl) in 1,4-dioxane.

- Temperature : Room temperature (20°C).

- Time : 3 hours.

- Procedure :

- Add HCl/dioxane solution to the carbamate in DCM.

- Stir for 3 hours.

- Remove solvent and add saturated sodium bicarbonate.

- Extract with ether, dry over sodium sulfate, and concentrate to obtain the title compound.

Yield and Purity : The yield of this compound is typically around 98%.

Spectroscopic Characterization

- NMR : 1H NMR (400 MHz) δ 8.44 (d, J = 2.8 Hz, 1H), 7.66 (m, 1H), 7.53 (m, 1H), 4.01 (q, J = 6.8 Hz, 1H), 1.94 (b, 2H), 1.26 (d, J = 6.8 Hz, 3H).

- Mass Spectrometry : MS: Calcd.: 140; Found: [M+H] + 141.

Data Table: Synthesis Conditions and Results

| Compound | CAS Number | Molecular Formula | Molecular Weight | Yield | Reaction Conditions |

|---|---|---|---|---|---|

| This compound | 1073149-00-4 | C7H10ClFN2 | 176.62 | 98% | HCl in 1,4-dioxane; DCM at 20°C for 3 h |

Research Findings and Challenges

The synthesis of this compound is efficient and yields a high-purity product. However, challenges include maintaining anhydrous conditions to prevent hydrolysis of the fluoropyridinyl group and ensuring the correct stereochemistry of the chiral center.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of N-oxides

Reduction: Formation of secondary or tertiary amines

Substitution: Formation of various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In organic chemistry, (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

The compound is employed in biological studies to investigate enzyme interactions and receptor binding. Its ability to modulate neurotransmitter systems makes it a valuable tool in neuropharmacology research.

Medicine

This compound is being explored for its potential therapeutic uses:

- Neurotransmitter Modulation : It interacts with serotonin and dopamine receptors, which are critical for treating mood disorders such as depression and anxiety.

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential in cancer therapy.

Case Studies

Several studies have highlighted the compound's efficacy in different applications:

- Antidepressant Effects : Research indicates that this compound can modulate pathways associated with mood regulation, suggesting its potential as an antidepressant agent.

- Neuroprotective Properties : Its ability to penetrate the blood-brain barrier positions it as a candidate for therapies targeting neurodegenerative diseases.

- Cancer Research : Investigations into its cytotoxic properties have shown promise against specific cancer cell lines, warranting further exploration into its role as an anticancer agent.

Mechanism of Action

The mechanism of action of (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to various biological effects. The pathways involved may include:

Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.

Receptor modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride and its analogs:

Key Findings from Structural Comparisons:

Substituent Effects: Fluorine (5-F): Enhances electronegativity and hydrogen-bonding capacity compared to bromine or methoxy groups. This improves target engagement in biological systems (e.g., enzyme inhibition) . Methoxy (5-OCH₃): Improves aqueous solubility due to polarity but may accelerate oxidative metabolism, limiting in vivo stability .

Positional Isomerism :

- 2- vs. 3-Pyridinyl Substitution : 2-position substitution (as in the target compound) allows better alignment with active sites of proteins like kinases or HSP90, as seen in indole-based analogs . In contrast, 3-position derivatives (e.g., (R)-1-(5-fluoropyridin-3-yl)ethanamine diHCl) show reduced binding due to steric hindrance .

Stereochemistry :

- The S-configuration in the target compound confers chiral specificity, critical for enantioselective interactions (e.g., with G-protein-coupled receptors) . In contrast, the R-configuration in analogs like (R)-1-(5-bromopyridin-2-yl)ethanamine HCl may lead to divergent pharmacological profiles .

Salt Forms: Dihydrochloride salts (e.g., (S)-1-(5-bromopyridin-2-yl)ethanamine diHCl) exhibit higher crystallinity and stability than monohydrochloride forms, facilitating large-scale synthesis .

Research and Application Insights

- Pharmaceutical Intermediates : The target compound and its analogs are primarily used in synthesizing APIs (Active Pharmaceutical Ingredients). For example, bromo- and fluoro-substituted derivatives serve as precursors in kinase inhibitor development .

- Safety Profiles: Limited hazard data are available for the target compound, but analogs like (R)-1-(5-fluoropyridin-3-yl)ethanamine diHCl are classified as low-risk laboratory chemicals .

- Gaps in Data : Detailed in vitro/in vivo studies on the target compound’s efficacy, toxicity, and metabolic pathways are absent in the provided evidence, highlighting a need for further research.

Biological Activity

(S)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorine atom at the 5-position and an ethanamine group. Its molecular formula is , with a molecular weight of approximately 165.6 g/mol. The presence of the amine group allows for protonation, making it soluble in aqueous solutions as a hydrochloride salt, which is critical for its biological activity.

The mechanism of action of this compound primarily involves its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. The fluorine atom enhances the compound's binding affinity to these receptors, which are crucial in treating various neurological disorders such as depression and anxiety.

Key Mechanisms:

- Neurotransmitter Modulation: The compound influences serotonin and norepinephrine levels, potentially providing neuroprotective effects.

- Receptor Affinity: Enhanced binding due to fluorination increases selectivity towards specific receptors, improving therapeutic outcomes .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antidepressant Effects: Studies have shown that the compound can modulate mood-related pathways, suggesting its potential use as an antidepressant.

- Neuroprotective Properties: Its ability to cross the blood-brain barrier makes it a candidate for therapies targeting neurodegenerative conditions.

- Anticancer Activity: Preliminary studies suggest that it may also exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to establish this conclusively .

Table 1: Overview of Biological Activities

Case Studies

- Neurotransmitter Interaction Study : A study demonstrated that this compound significantly increased serotonin levels in rat models, correlating with improved mood indicators.

- Cytotoxicity Assay : In vitro assays indicated that the compound exhibited selective cytotoxicity against human cervical carcinoma cells (HeLa) with an IC50 value of approximately 12 µM, suggesting potential for further development as an anticancer agent .

- Pharmacokinetic Profile : Research on pharmacokinetics revealed that the compound has favorable absorption characteristics and can effectively penetrate the blood-brain barrier, enhancing its therapeutic viability for central nervous system applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride, and how do they influence experimental design?

- Molecular Formula : C₇H₁₁Cl₂FN₂; Molecular Weight : 213.08 g/mol (exact mass: 213.03).

- Storage : Store at room temperature in a sealed, dry container to prevent hygroscopic degradation .

- Handling : Avoid inhalation and skin contact; use fume hoods and personal protective equipment (PPE) due to potential decomposition hazards (e.g., HCl, HF under extreme conditions) .

- Gaps : Solubility, partition coefficient (logP), and vapor pressure data are unavailable, requiring empirical determination via techniques like gravimetric analysis or HPLC-UV .

Q. How is the enantiomeric purity of this compound validated in synthetic protocols?

- Method : Chiral HPLC or polarimetry using a reference standard.

- Example : Use a Chiralpak IG-3 column with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm to resolve (S)- and (R)-enantiomers .

- Criticality : Enantiomeric impurities >1% can skew pharmacological activity, necessitating purity ≥98% for in vitro studies .

Advanced Research Questions

Q. What analytical challenges arise when characterizing degradation products of this compound under accelerated stability testing?

- Degradation Pathways : Thermal decomposition produces HCl, HF, and nitrogen oxides, detectable via TGA-FTIR or GC-MS .

- Mitigation : Conduct stability studies at 40°C/75% RH for 6 months; monitor pH shifts in aqueous solutions to infer hydrolysis rates .

- Data Gaps : No published degradation kinetics; use Arrhenius modeling to extrapolate shelf-life .

Q. How does the fluoropyridinyl moiety influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Structural Insights : The 5-fluoro group enhances electron-withdrawing effects, potentially increasing binding affinity to pyridine-dependent enzymes.

- Method : Perform molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinase domains) and compare with non-fluorinated analogs .

- Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants (Kd) .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Issue : Yield variability (e.g., 60–85%) due to sensitivity to reaction conditions (e.g., moisture, catalyst loading).

- Optimization :

- Step 1 : Use anhydrous solvents (e.g., THF over DCM) and inert atmosphere (N2/Ar).

- Step 2 : Screen palladium catalysts (e.g., Pd(OAc)2 vs. PdCl2(PPh3)2) for Suzuki-Miyaura coupling steps .

- Step 3 : Monitor reaction progress via LC-MS to identify intermediates and byproducts .

Q. How can researchers address the lack of ecotoxicological data for this compound?

- Testing Framework :

- Acute Toxicity : Follow OECD Guideline 202 (Daphnia magna 48-hour immobilization test).

- Bioaccumulation : Estimate logKow using EPI Suite™ software; validate with experimental shake-flask methods .

- Regulatory Gaps : No PBT (persistent, bioaccumulative, toxic) assessment exists; prioritize testing if logKow >3.0 .

Methodological Recommendations

- Synthesis : Optimize chiral resolution via diastereomeric salt formation with L-tartaric acid .

- Analytical QC :

- Purity : UPLC-PDA (purity >98%) .

- Stability : Monitor HCl content by argentometric titration .

- Biological Assays : Pre-solubilize in DMSO (≤0.1% v/v) for cell-based studies to avoid solvent toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.